

Application Note: Advanced Derivatization Protocols for 2-Octenedioic Acid Analysis

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Compound of Interest

Compound Name: 2-Octenedioic acid

CAS No.: 124791-62-4

Cat. No.: B1146803

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Executive Summary & Scientific Context

2-Octenedioic acid (2-ODA) is a medium-chain unsaturated dicarboxylic acid (

).^[1] Its detection in biological fluids (urine, plasma) is a critical biomarker for fatty acid oxidation disorders, specifically Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.^[1] In healthy metabolism, fatty acids are broken down efficiently; however, enzymatic blocks force the body to utilize omega-oxidation, producing dicarboxylic acids like suberic acid (saturated) and octenedioic acid (unsaturated).

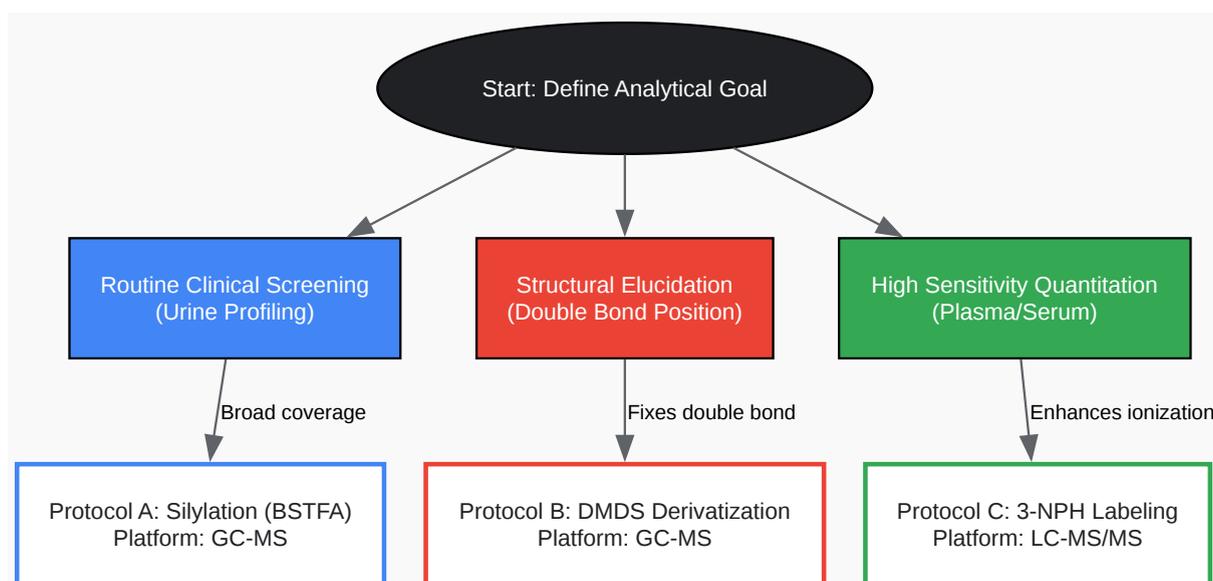
The Analytical Challenge:

- **Polarity & Volatility:** As a dicarboxylic acid, 2-ODA has a high boiling point and two ionizable protons, making it unsuitable for direct Gas Chromatography (GC) without derivatization.
- **Isomerization:** The double bond at the C2 position is conjugated with the carbonyl group (-unsaturated). Harsh acidic methylation can induce double-bond migration to the position (3-octenedioic acid), leading to misidentification.^[1]
- **Structural Ambiguity:** Distinguishing 2-ODA from its isomers (cis-3-octenedioic, trans-3-octenedioic) requires precise fragmentation patterns or chemical fixation of the double bond.^[1]

This guide presents three validated protocols: Silylation (for general screening), Methylation/DMDS (for structural proof), and LC-MS derivatization (for high-sensitivity quantitation).

Decision Matrix: Selecting the Right Method

Before beginning, select the protocol that matches your analytical goal.



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Figure 1: Analytical workflow decision tree for **2-Octenedioic Acid**.^[1]

Protocol A: Silylation (The Clinical Gold Standard)

Objective: Simultaneous profiling of 2-ODA alongside other organic acids (e.g., suberic acid, hexanoylglycine) in urine. Mechanism: Replacement of active protic hydrogens (-OH, -COOH) with trimethylsilyl (TMS) groups.^[1] Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Reagents & Equipment^{[2][3][4][5][6]}

- Internal Standard (IS): Tropic acid or 3,3-dimethylglutaric acid (1 mg/mL in methanol).

- Extraction Solvent: Ethyl Acetate.
- Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[\[1\]](#)
- Equipment: GC-MS (e.g., Agilent 5977 or similar single quad).

Step-by-Step Protocol

- Sample Preparation:
 - Transfer 100 μ L of urine to a glass centrifuge tube.
 - Add 10 μ L of Internal Standard.
 - Critical Step: Add 10 units of Urease and incubate at 37°C for 15 min. (Removes urea which co-elutes and obscures dicarboxylic acids).
- Extraction:
 - Acidify to pH < 2 using 100 μ L 5N HCl.
 - Add 2 mL Ethyl Acetate, vortex vigorously for 1 min.
 - Centrifuge at 3000 rpm for 5 min.
 - Transfer the organic (upper) layer to a clean glass vial.
- Drying:
 - Evaporate to complete dryness under a gentle stream of Nitrogen at 40°C.
 - Note: Any residual water will hydrolyze the BSTFA reagent.
- Derivatization:
 - Add 100 μ L BSTFA + 1% TMCS.
 - Cap tightly and incubate at 60°C for 30 minutes.

- Analysis:
 - Inject 1 μ L into GC-MS (Split 1:10).
 - Column: DB-5ms or equivalent (30m x 0.25mm).[1]
 - Temp Program: 70°C (2 min) -> 10°C/min -> 300°C.

Data Interpretation: **2-Octenedioic acid**-di-TMS will show a characteristic mass spectrum.[1]
Look for M-15 (loss of methyl group) and m/z 147 (rearrangement ion specific to di-TMS derivatives).[1]

Protocol B: Structural Elucidation via DMDS (The "Expert" Method)

Objective: To definitively prove the double bond is at the C2 position and distinguish it from C3 or C4 isomers. Mechanism: Dimethyl Disulfide (DMDS) adds across the C=C double bond. In the Mass Spec source, the bond between the two sulfur-substituted carbons cleaves preferentially, generating diagnostic ions that "map" the double bond location.

Reagents

- Methylation Reagent:
 - in Methanol (14%).
- DMDS Reagent: Dimethyl disulfide (neat).
- Iodine Solution: 60 mg/mL in diethyl ether.

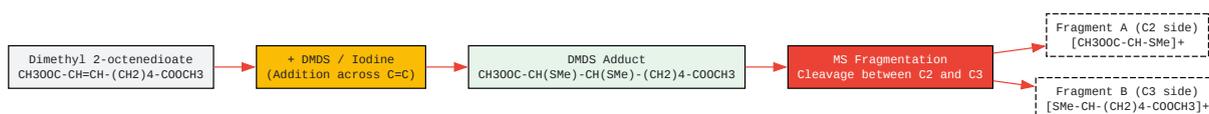
Step-by-Step Protocol

- Step 1: Methylation (Protect Carboxyls):
 - Dry the sample (as in Protocol A).
 - Add 500 μ L

-Methanol. Heat at 60°C for 15 min.

- Extract with Hexane. This creates Dimethyl 2-octenedioate.[1]
- Step 2: DMDS Reaction:
 - Evaporate the Hexane extract.
 - Add 50 μL DMDS and 10 μL Iodine solution.
 - Incubate at 60°C for 1 hour.
 - Quench: Add 100 μL saturated (Sodium Thiosulfate) to remove excess iodine.
 - Extract the derivative into Hexane.
- Step 3: GC-MS Analysis:
 - Analyze the DMDS adduct.[2][3]

Mechanism & Interpretation (Visualization)



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Figure 2: Mechanism of DMDS derivatization for locating double bonds.[1]

Key Insight: If the acid is 2-octenedioic, the cleavage will produce a specific fragment containing the carbonyl and one -SMe group (Fragment A). If it were 3-octenedioic, the mass of Fragment A would increase by 14 Da (

). This provides unequivocal structural proof.

Protocol C: High-Sensitivity LC-MS/MS (Targeted)

Objective: Quantification of trace levels in plasma where GC-MS sensitivity is insufficient.

Reagent: 3-Nitrophenylhydrazine (3-NPH).[1] Mechanism: 3-NPH reacts with the carboxyl groups to form a hydrazone. This introduces a moiety that ionizes extremely well in Negative ESI mode and provides a specific transition for MRM (Multiple Reaction Monitoring).

Protocol Summary

- Mix: 20 μ L Sample + 20 μ L 3-NPH (200 mM) + 20 μ L EDC (120 mM) + 20 μ L Pyridine (6%).
- Incubate: 40°C for 30 minutes.
- Dilute: Add 1.9 mL of 10% Acetonitrile.
- Analyze: LC-MS/MS (Triple Quad).
 - Ionization: ESI Negative Mode.
 - Transitions: Optimize for the loss of the hydrazine moiety.

Summary of Validation Parameters

Parameter	Silylation (GC-MS)	DMDS (GC-MS)	3-NPH (LC-MS)
Sensitivity (LOD)	~1-5 μ M	~10 μ M	~10-50 nM
Specificity	Moderate (Retention Time)	High (Structural Proof)	High (MRM)
Sample Throughput	High	Low (Complex prep)	High
Primary Use	Urine Screening (MCAD)	Isomer Identification	Plasma Quantitation

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